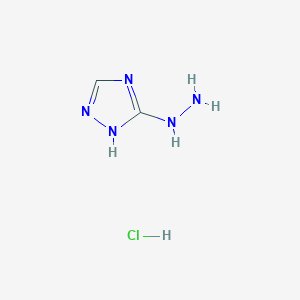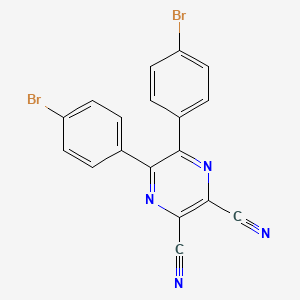
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C18H8Br2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromophenyl groups and two cyano groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrazine-2,3-dicarbonitrile derivative with a bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like THF, DMF, and chloroform are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different boronic acids can yield a variety of substituted pyrazine derivatives .
Applications De Recherche Scientifique
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photocatalysis: Employed as a photoredox catalyst in visible-light mediated transformations.
Mécanisme D'action
The mechanism of action of 5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile depends on its specific application:
Photocatalysis: The compound absorbs visible light and undergoes photoexcitation, generating reactive intermediates that drive chemical transformations.
Biological Activity: The bromophenyl and cyano groups may interact with biological targets, disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Similar structure but with methoxythiophenyl groups instead of bromophenyl groups.
5,6-Bis(4-tert-butylphenyl)pyrazine-2,3-dicarbonitrile: Contains tert-butylphenyl groups, offering different steric and electronic properties.
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile: Features methylphenyl groups, affecting its reactivity and solubility.
Uniqueness
5,6-Bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile is unique due to the presence of bromine atoms, which can be readily substituted, making it a versatile intermediate for further functionalization. Its ability to participate in various cross-coupling reactions also enhances its utility in organic synthesis .
Propriétés
Numéro CAS |
5015-35-0 |
|---|---|
Formule moléculaire |
C18H8Br2N4 |
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
5,6-bis(4-bromophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H8Br2N4/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-16(10-22)15(9-21)23-17/h1-8H |
Clé InChI |
LSKHCUUIHXQQLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(N=C2C3=CC=C(C=C3)Br)C#N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)
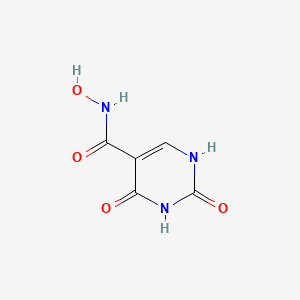
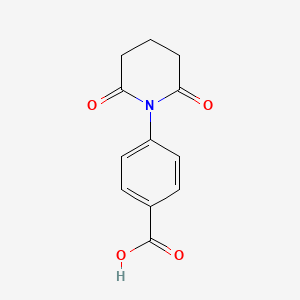

![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![1-(5-Isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-propan-2-ol](/img/structure/B14155979.png)
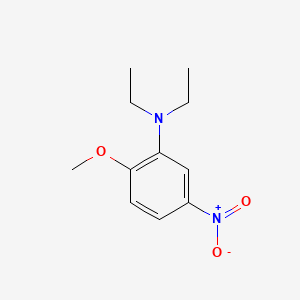
![1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one](/img/structure/B14155999.png)
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
